molecular formula C18H19N3O3S B7772849 3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B7772849
M. Wt: 357.4 g/mol
InChI Key: WPGSYUVWLJHLNU-UHFFFAOYSA-N
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Description

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethoxyphenyl, and dimethyl groups. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2,4-dimethoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[3,2-b]pyridine-2-carboxamide

Uniqueness

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-9-7-10(2)20-18-14(9)15(19)16(25-18)17(22)21-12-6-5-11(23-3)8-13(12)24-4/h5-8H,19H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSYUVWLJHLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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